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Abstract
Elimusertib hydrochloride (BAY-1895344) is a potent and highly selective, orally bioavailable

inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the

DNA Damage Response (DDR). By targeting ATR, Elimusertib disrupts cell cycle checkpoints

and DNA repair, leading to synthetic lethality in tumors with specific DDR deficiencies, such as

those with mutations in the ATM gene. This technical guide provides an in-depth overview of

the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of

Elimusertib hydrochloride. Detailed experimental protocols for key assays and visualizations

of relevant biological pathways are included to support further research and development in

this promising area of oncology.

Introduction: Targeting the DNA Damage Response
The integrity of the genome is constantly challenged by endogenous and exogenous sources

of DNA damage. To counteract these threats, cells have evolved a complex signaling network

known as the DNA Damage Response (DDR). The DDR orchestrates a series of events,

including cell cycle arrest, DNA repair, and, in cases of irreparable damage, apoptosis. Central

to the DDR are the phosphatidylinositol 3-kinase-like kinases (PIKKs), which include Ataxia

Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR).
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While ATM is primarily activated by double-strand breaks (DSBs), ATR responds to a broader

range of DNA damage, particularly replication stress, which is a hallmark of many cancer cells.

[1] This reliance of cancer cells on the ATR pathway for survival presents a therapeutic window

for targeted inhibition. Elimusertib hydrochloride was developed as a potent and selective

inhibitor of ATR kinase, with the aim of exploiting this dependency and inducing synthetic

lethality in tumors with compromised DDR pathways.[2]

Discovery of Elimusertib Hydrochloride (BAY-
1895344)
The discovery of Elimusertib originated from a lead optimization program starting from a

quinoline compound with weak ATR inhibitory activity.[2] Through a collaborative effort involving

medicinal chemistry, pharmacology, and computational chemistry, the naphthyridine scaffold of

Elimusertib emerged, demonstrating significantly improved potency and selectivity for ATR.[3]

Key structural modifications focused on enhancing oral bioavailability and optimizing the

pharmacokinetic profile, leading to the identification of BAY-1895344.[3] This compound

exhibited potent ATR inhibition, high selectivity against other kinases, and favorable drug-like

properties, making it a suitable candidate for clinical development.[2]

Synthesis of Elimusertib Hydrochloride
The chemical synthesis of Elimusertib (2-[(3R)-3-methylmorpholin-4-yl]-4-(1-methyl-1H-pyrazol-

5-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridine) has been described in the patent literature,

specifically in WO 2016/020320 as Example 111.[4] The synthesis involves a multi-step

process culminating in the formation of the core 1,7-naphthyridine ring structure with the

desired substitutions.

Experimental Protocol: Synthesis of Elimusertib
A detailed, step-by-step synthesis protocol is outlined below, based on established synthetic

routes for similar heterocyclic compounds and information from the patent literature.

Step 1: Synthesis of the 1,7-Naphthyridine Core

The construction of the 1,7-naphthyridine ring is a key step in the synthesis. This is often

achieved through a cyclization reaction of appropriately substituted pyridine and pyrimidine
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precursors.

Reaction: Condensation and cyclization of a substituted aminopyridine with a β-ketoester or

equivalent.

Reagents: Substituted 3-aminopyridine derivative, substituted β-ketoester, acid or base

catalyst.

Conditions: The reaction is typically carried out in a high-boiling point solvent such as

Dowtherm A or diphenyl ether at elevated temperatures (e.g., 200-250 °C).

Purification: The resulting naphthyridinone intermediate is purified by crystallization or

column chromatography.

Step 2: Introduction of the Pyrazole Moieties

The two distinct pyrazole groups are introduced onto the naphthyridine core through sequential

coupling reactions.

Reaction: Suzuki or Stille cross-coupling reactions are commonly employed.

Reagents: Halogenated naphthyridine intermediate, appropriate pyrazole-boronic acid or -

stannane derivative, palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃ or

K₃PO₄).

Conditions: The reaction is performed in a suitable solvent system, such as a mixture of

dioxane and water or toluene, under an inert atmosphere (e.g., argon or nitrogen) with

heating.

Purification: The product is purified by column chromatography on silica gel.

Step 3: Introduction of the (R)-3-Methylmorpholine Moiety

The final key substituent is introduced via a nucleophilic aromatic substitution reaction.

Reaction: SₙAr reaction of a leaving group (e.g., a halogen or sulfone) on the naphthyridine

ring with (R)-3-methylmorpholine.
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Reagents: The di-pyrazole substituted naphthyridine intermediate with a suitable leaving

group at the 2-position, (R)-3-methylmorpholine, and a base (e.g., DIPEA or K₂CO₃).

Conditions: The reaction is typically carried out in a polar aprotic solvent such as DMSO or

NMP at an elevated temperature.

Purification: The final product, Elimusertib free base, is purified by column chromatography.

Step 4: Formation of the Hydrochloride Salt

Reaction: Treatment of the free base with hydrochloric acid.

Reagents: Elimusertib free base, hydrochloric acid (e.g., as a solution in ethanol or diethyl

ether).

Conditions: The reaction is performed in a suitable solvent, leading to the precipitation of the

hydrochloride salt.

Purification: The salt is collected by filtration and dried under vacuum.

Mechanism of Action: Inhibition of the ATR
Signaling Pathway
Elimusertib functions as a potent inhibitor of ATR kinase. In response to DNA damage,

particularly single-strand breaks and replication fork stalling, ATR is activated and

phosphorylates a cascade of downstream substrates, most notably the checkpoint kinase 1

(Chk1).[5] This initiates cell cycle arrest, primarily at the G2/M checkpoint, allowing time for

DNA repair.[5]

By inhibiting ATR, Elimusertib prevents the phosphorylation and activation of Chk1.[5] This

abrogation of the G2/M checkpoint forces cells with damaged DNA to enter mitosis

prematurely, leading to a phenomenon known as mitotic catastrophe and subsequent

apoptosis.[5] In tumor cells with pre-existing defects in other DDR pathways, such as ATM

deficiency, the inhibition of ATR becomes synthetically lethal.
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Preclinical Data
The preclinical activity of Elimusertib has been extensively evaluated in a wide range of in vitro

and in vivo models.

In Vitro Activity
Elimusertib has demonstrated potent inhibition of ATR kinase and antiproliferative activity

across a broad spectrum of human tumor cell lines.

Parameter Value Reference

ATR Kinase IC₅₀ 7 nM [3]

Median Cell Proliferation IC₅₀ 78 nM [3]

Hydroxyurea-induced H2AX

phosphorylation IC₅₀
36 nM [3]

Selectivity vs. ATM >200-fold [3]

Selectivity vs. DNA-PK >47-fold [3]

Selectivity vs. PI3K >467-fold [3]

Table 1: In Vitro Potency and Selectivity of Elimusertib.

Cell Line Cancer Type IC₅₀ (nM)

MDA-MB-453 Breast Cancer 46

MDA-MB-231 Breast Cancer 100

T-47D Breast Cancer 650

Table 2: Antiproliferative Activity of Elimusertib in Breast Cancer Cell Lines.[6]

In Vivo Activity
In vivo studies using xenograft models have shown that Elimusertib monotherapy leads to

significant tumor growth inhibition and even tumor regression in models with DDR deficiencies.
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Xenograft Model Dosing Schedule Outcome Reference

Ovarian Cancer
40 mg/kg, p.o., BID, 3

days on/4 days off
Stable Disease [2]

Colorectal Cancer
40 mg/kg, p.o., BID, 3

days on/4 days off
Stable Disease [2]

Mantle Cell

Lymphoma

40 mg/kg, p.o., BID, 3

days on/4 days off
Complete Remission [2]

Table 3: In Vivo Efficacy of Elimusertib Monotherapy.

Clinical Development
Elimusertib hydrochloride has advanced into clinical trials to evaluate its safety, tolerability,

pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors.

Phase I Clinical Trial (NCT03188965)
A Phase I, first-in-human, open-label, dose-escalation and expansion study was initiated to

assess Elimusertib in patients with advanced solid tumors.

Parameter Result Reference

Maximum Tolerated Dose

(MTD)

40 mg BID, 3 days on/4 days

off
[7]

Recommended Phase 2 Dose

(RP2D)

40 mg BID, 3 days on/4 days

off
[7]

Common Adverse Events

(Grade ≥3)

Anemia, neutropenia,

thrombocytopenia
[7]

Objective Response Rate

(ORR)

Durable responses observed

in patients with ATM loss and

BRCA1/2 mutations

[8]

Clinical Benefit Rate (CBR)
27.8% in patients with

advanced ovarian cancer
[8]
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Table 4: Key Findings from the Phase I Clinical Trial of Elimusertib.
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Conclusion and Future Directions
Elimusertib hydrochloride has emerged as a promising targeted therapy for cancers with

specific DDR deficiencies. Its potent and selective inhibition of ATR kinase, favorable

pharmacokinetic profile, and demonstrated clinical activity underscore its potential as a

valuable addition to the oncology armamentarium.

Future research will likely focus on:

Biomarker Discovery: Identifying robust predictive biomarkers beyond ATM loss to better

select patients who are most likely to respond to Elimusertib therapy.

Combination Strategies: Exploring rational combinations of Elimusertib with other anticancer

agents, including PARP inhibitors, chemotherapy, and immunotherapy, to enhance efficacy

and overcome resistance.

Expansion to Other Tumor Types: Investigating the activity of Elimusertib in a broader range

of malignancies with underlying DDR defects.

The continued development of Elimusertib and other DDR inhibitors holds the promise of

delivering more effective and personalized treatments for cancer patients.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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